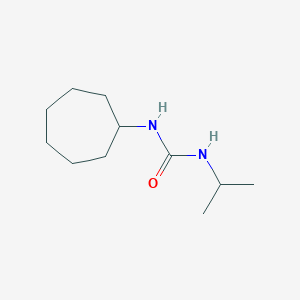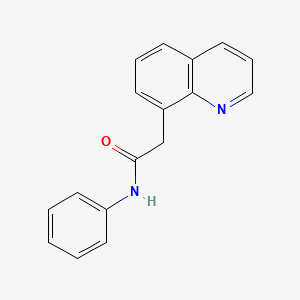
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the regulation of cognitive function. By inhibiting these enzymes, 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone in lab experiments is its potential as a candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, there are also limitations to its use in lab experiments. For example, it may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone. One possible direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase based on the structure of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone. Another direction is the investigation of its potential as a therapeutic agent for other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of new methods for the synthesis of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone could improve its availability for scientific research.
Conclusion
In conclusion, 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone is a chemical compound that has potential applications in scientific research. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone involves the reaction of 3-fluoroaniline with piperidine and ethyl chloroacetate. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
2-(3-fluoroanilino)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-4-6-12(9-11)15-10-13(17)16-7-2-1-3-8-16/h4-6,9,15H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMMSMITHJJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)




